molecular formula C113H144ClN21O35 B10859740 Ramoplanin A'2 CAS No. 124884-29-3

Ramoplanin A'2

Cat. No.: B10859740
CAS No.: 124884-29-3
M. Wt: 2391.9 g/mol
InChI Key: FLZBDKOAIZUTMK-BLOXYQGZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ramoplanin A2 is a lipoglycodepsipeptide antibiotic first isolated from Actinoplanes sp. ATCC 33076 . It exhibits potent activity against Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE), by inhibiting bacterial cell wall biosynthesis . Its mechanism involves binding to Lipid II, a critical peptidoglycan precursor, thereby blocking transglycosylase and transpeptidase enzymes . Ramoplanin A2 is part of a natural complex containing three variants (A1, A2, A3), with A2 being the most abundant (72–86%) . Structurally, it features a 49-membered macrocyclic depsipeptide core, two D-mannose residues, and an N-terminal unsaturated fatty acyl chain .

Properties

CAS No.

124884-29-3

Molecular Formula

C113H144ClN21O35

Molecular Weight

2391.9 g/mol

IUPAC Name

(2S)-N-[(3S,6R,9S,15S,18R,21S,24R,27S,30S,33R,36S,39R,42R,45R,48S,49S)-24,42-bis(3-aminopropyl)-27-benzyl-49-carbamoyl-3-(3-chloro-4-hydroxyphenyl)-18,39-bis[(1R)-1-hydroxyethyl]-30-[(1S)-1-hydroxyethyl]-15,33,36,45-tetrakis(4-hydroxyphenyl)-6-methyl-9-(2-methylpropyl)-2,5,8,11,14,17,20,23,26,29,32,35,38,41,44,47-hexadecaoxo-21-[4-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-1-oxa-4,7,10,13,16,19,22,25,28,31,34,37,40,43,46-pentadecazacyclononatetracont-48-yl]-2-[[(2Z,4E)-7-methylocta-2,4-dienoyl]amino]butanediamide

InChI

InChI=1S/C113H144ClN21O35/c1-53(2)17-11-9-14-22-80(146)121-76(50-79(117)145)102(157)135-91-95(96(118)151)170-112(167)90(65-33-44-77(144)71(114)49-65)134-97(152)55(5)120-100(155)74(47-54(3)4)122-81(147)51-119-103(158)85(60-23-34-66(140)35-24-60)130-106(161)84(58(8)139)128-108(163)87(64-31-42-70(43-32-64)168-113-94(150)93(149)92(148)78(52-136)169-113)129-99(154)72(20-15-45-115)123-101(156)75(48-59-18-12-10-13-19-59)125-104(159)82(56(6)137)127-109(164)88(62-27-38-68(142)39-28-62)132-110(165)89(63-29-40-69(143)41-30-63)131-105(160)83(57(7)138)126-98(153)73(21-16-46-116)124-107(162)86(133-111(91)166)61-25-36-67(141)37-26-61/h9-14,18-19,22-44,49,53-58,72-76,78,82-95,113,136-144,148-150H,15-17,20-21,45-48,50-52,115-116H2,1-8H3,(H2,117,145)(H2,118,151)(H,119,158)(H,120,155)(H,121,146)(H,122,147)(H,123,156)(H,124,162)(H,125,159)(H,126,153)(H,127,164)(H,128,163)(H,129,154)(H,130,161)(H,131,160)(H,132,165)(H,133,166)(H,134,152)(H,135,157)/b11-9+,22-14-/t55-,56+,57-,58-,72-,73-,74+,75+,76+,78-,82+,83-,84-,85+,86-,87+,88-,89+,90+,91+,92-,93+,94+,95+,113+/m1/s1

InChI Key

FLZBDKOAIZUTMK-BLOXYQGZSA-N

Isomeric SMILES

C[C@@H]1C(=O)N[C@H](C(=O)O[C@@H]([C@@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N1)CC(C)C)C2=CC=C(C=C2)O)[C@@H](C)O)C3=CC=C(C=C3)O[C@@H]4[C@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)CCCN)CC5=CC=CC=C5)[C@H](C)O)C6=CC=C(C=C6)O)C7=CC=C(C=C7)O)[C@@H](C)O)CCCN)C8=CC=C(C=C8)O)NC(=O)[C@H](CC(=O)N)NC(=O)/C=C\C=C\CC(C)C)C(=O)N)C9=CC(=C(C=C9)O)Cl

Canonical SMILES

CC1C(=O)NC(C(=O)OC(C(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)N1)CC(C)C)C2=CC=C(C=C2)O)C(C)O)C3=CC=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)CCCN)CC5=CC=CC=C5)C(C)O)C6=CC=C(C=C6)O)C7=CC=C(C=C7)O)C(C)O)CCCN)C8=CC=C(C=C8)O)NC(=O)C(CC(=O)N)NC(=O)C=CC=CCC(C)C)C(=O)N)C9=CC(=C(C=C9)O)Cl

Origin of Product

United States

Preparation Methods

Convergent Solution-Phase Total Synthesis

The total synthesis of Ramoplanin A₂ aglycon, a structurally complex 49-membered macrocycle, has been achieved through convergent strategies. Key to this approach is the division of the molecule into three subunits:

  • Heptapeptide (residues 3–9) : Incorporating non-proteinogenic amino acids such as 4-hydroxyphenylglycine (Hpg) and β-hydroxyasparagine.

  • Pentadepsipeptide (residues 1, 2, 15–17) : Featuring a labile ester bond critical for macrocyclization.

  • Pentapeptide (residues 10–14) : Containing a D-Orn residue implicated in Lipid II binding.

Subunits are synthesized via solid-phase peptide synthesis (SPPS) using Fmoc/t-Bu protection, with coupling mediated by HATU or PyBOP. Final assembly involves sequential coupling of subunits followed by macrocyclization under high-dilution conditions (0.01 mM) to minimize oligomerization.

Critical Synthetic Challenges:

  • Racemization during esterification : Mitigated using EDCI/DMAP at 0°C, preserving stereochemistry at β-hydroxyasparagine.

  • Macrocyclization efficiency : Yields range from 15–25%, necessitating iterative HPLC purification.

Alanine Scanning and Structure-Activity Relationships

An alanine scan of [Dap²]Ramoplanin A₂ aglycon revealed residues essential for antimicrobial activity:

ResidueRoleMIC (μg/mL) vs S. aureus
D-Orn¹⁰Lipid II binding0.5 → 16 (Ala mutant)
Hpg¹¹β-sheet stabilization0.5 → 8
Phe⁹Hydrophobic cluster0.5 → 32

Substitutions at D-Orn¹⁰ and Phe⁨⁹ caused >32-fold activity loss, underscoring their roles in target engagement.

Fermentation-Based Production

Actinoplanes spp. Fermentation

Ramoplanin A₂ is naturally produced by Actinoplanes sp. ATCC 33076 as a mixture of A₁ (6–12%), A₂ (72–86%), and A₃ (8–14%). Fermentation parameters include:

  • Medium : Soybean meal, glucose, CaCO₃, (NH₄)₂SO₄

  • Conditions : 28°C, pH 7.0–7.2, 7–10 days

  • Yield : 0.8–1.2 g/L crude extract

Key Process Modifications:

  • Precursor feeding : Addition of Hpg (2 mM) increased A₂ titers by 40%.

  • pH control : Maintenance at pH 7.0 prevented degradation of the labile ester bond.

Analog Production via Strain Engineering

Engineered Actinoplanes strains enable biosynthesis of Ramoplanin analogs:

ModificationAnalog FeatureBioactivity (vs Wild-Type A₂)
dptE knockoutAcyl side chain variation2–4× reduced MIC
ramO overexpressionHyperglycosylationRetained activity vs VRE

Downstream Purification Strategies

Flocculation and Solvent Extraction

A patented method (CN103130874B) achieves >95% purity through:

  • Flocculation : Diatomite (10–30 g/L) precipitates mycelia, recovering 98% biomass.

  • Acidic ethanol extraction : 0.1–0.5 vol ethanol, pH 3.0–3.5, 3× extractions.

  • Polyamide chromatography : 75–85% ethanol elution removes >90% impurities.

Representative Yield :

  • 0.88 g from 1 L broth, 96.1% purity.

Gel Chromatography Refinement

CN103360470A enhances purity via:

  • Ultrafiltration : 10 kDa MWCO membrane removes proteins.

  • Sephadex LH-20 chromatography : 50% ethanol/2% NaCl eluent resolves A₂ from A₁/A₃.

Performance Metrics :

StepPurity IncreaseRecovery
Ultrafiltration70% → 85%92%
Gel Chromatography85% → 96%88%

Comparative Analysis of Preparation Methods

Synthesis vs Fermentation

ParameterChemical SynthesisFermentation
Duration6–8 months7–10 days
Cost~$50,000/g~$1,000/g
Purity98–99%72–86% (A₂)
ScalabilityMilligramsKilograms

While synthesis offers precision, fermentation remains the only viable route for large-scale production.

Purification Efficiency

MethodPurityKey Advantage
Polyamide (CN103130874B)95–96%Single-step, industrial scalability
Gel Chromatography (CN103360470A)96%Resolves A₁/A₂/A₃ isoforms

Scientific Research Applications

Chemistry: : Ramoplanin A2 is used in chemical research to study its unique structure and reactivity.

Biology: : In biological research, Ramoplanin A2 is used to study its effects on bacterial cell wall biosynthesis. It serves as a model compound to understand the mechanisms of antibiotic resistance and the development of new antimicrobial agents .

Medicine: : Ramoplanin A2 is in clinical trials for the treatment of infections caused by antibiotic-resistant bacteria, including MRSA and VRE . It is also being investigated for its potential use in treating Clostridium difficile infections .

Industry: : In the pharmaceutical industry, Ramoplanin A2 is used in the development of new antibiotics and antimicrobial agents. Its unique structure and mechanism of action make it a valuable compound for drug discovery and development .

Comparison with Similar Compounds

Table 1: Structural Differences in Ramoplanin Complex Components

Component N-Terminal Acyl Chain Length Abundance (%) Activity vs. A2
A1 C14 6–12 Similar
A2 C16 72–86 Reference
A3 C18 8–14 Similar

Ramoplanin Aglycone

The aglycone form (RAgly), lacking D-mannoses, retains antimicrobial efficacy. For example, synthetic RAgly showed MIC values of 0.25–1 µg/mL against MRSA and vancomycin-intermediate S. aureus (VISA), matching natural A2 . Removal of the mannose residues simplifies synthesis without compromising Lipid II binding .

Deschlororamoplanin A2 Aglycone

Deschlororamoplanin A2 aglycone, lacking the chlorinated Hpg17 residue, demonstrated MICs equivalent to A2 (0.5–2 µg/mL) . This indicates that chlorination is non-essential for activity, though it may influence stability or pharmacokinetics.

[L-Dap2]Ramoplanin Aglycon

Replacing the labile β-hydroxyasparagine (L-β-OH-Asn2) with diaminopropionic acid (L-Dap2) stabilizes the macrocycle via a lactam bond. This derivative maintained MICs of 0.25–1 µg/mL against MRSA and VISA while improving hydrolytic stability .

Fatty Acid-Modified Derivatives

Semisynthetic analogs with altered N-terminal acyl chains, such as derivative 48 (2-methylphenylacetic acid), showed retained antimicrobial activity (MIC: 0.5–2 µg/mL) and enhanced local tolerability in vivo .

Table 2: Antimicrobial Activity of Key Ramoplanin Derivatives

Compound Modification MIC Range (µg/mL) Key Finding
Ramoplanin A2 Reference 0.25–1 Binds Lipid II
RAgly No D-mannoses 0.25–1 Simplified structure
[L-Dap2]RAgly Lactam stabilization 0.25–1 Improved stability
Derivative 48 Fatty acid replacement 0.5–2 Enhanced tolerability

Comparison with Functionally Similar Antibiotics

Glycopeptides (Vancomycin, Teicoplanin)

While glycopeptides also target cell wall synthesis, they bind D-Ala-D-Ala termini of peptidoglycan precursors, unlike Ramoplanin A2’s direct Lipid II sequestration . This mechanistic difference prevents cross-resistance. Vancomycin MICs against MRSA (1–4 µg/mL) are higher than Ramoplanin A2’s (0.25–1 µg/mL) .

Enduracidin

Enduracidin shares Ramoplanin A2’s 17-residue peptide core but lacks D-mannoses and has a shorter acyl chain. Despite structural similarities, enduracidin’s MICs (0.5–2 µg/mL) are slightly higher, possibly due to reduced membrane interaction .

Lantibiotics (Nisin, Mersacidin)

Lantibiotics like nisin bind Lipid II but via a distinct mechanism involving pore formation. Nisin’s MICs (0.5–4 µg/mL) are broader but less potent against VRE compared to Ramoplanin A2 .

Q & A

What is the molecular mechanism of Ramoplanin A'2 against Gram-positive pathogens?

Basic Research Focus
this compound inhibits bacterial cell wall synthesis by binding to Lipid II, a critical peptidoglycan precursor. Its U-shaped conformation interacts with Lipid II's pyrophosphate-sugar moiety, blocking its integration into the cell wall .
Methodological Insights :

  • Crystallization Studies : Use detergent micelles (e.g., dodecylphosphocholine) to mimic bacterial membranes and stabilize Ramoplanin-Lipid II complexes for structural analysis .
  • Binding Assays : Employ isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to quantify binding affinity (e.g., Kd values in the nanomolar range) .
Technique Application Key Outcome
X-ray crystallographyResolve binding conformationU-shaped structure with hydrogen bonding to Lipid II
Molecular dynamics simulationsModel membrane interactionsStability in hydrophobic environments

How does this compound’s mechanism differ from vancomycin?

Basic Research Focus
While both target Lipid II, vancomycin binds the D-Ala-D-Ala terminus, whereas this compound interacts with the disaccharide-pyrophosphate region, avoiding common resistance mechanisms (e.g., vanA gene modifications) .
Methodological Insights :

  • Comparative Structural Analysis : Overlay Ramoplanin and vancomycin binding sites using PyMOL or Chimera to highlight spatial differences .
  • Resistance Profiling : Perform minimum inhibitory concentration (MIC) assays on vancomycin-resistant Enterococci (VRE) to confirm Ramoplanin’s retained efficacy .

What experimental models are suitable for studying this compound’s efficacy?

Basic Research Focus
In vitro and in vivo models must replicate bacterial membrane environments and infection dynamics.
Methodological Insights :

  • In Vitro : Use Staphylococcus aureus or Clostridioides difficile in broth microdilution assays to determine MIC values .
  • In Vivo : Optimize murine models of gastrointestinal infection for oral Ramoplanin delivery, monitoring fecal bacterial load reduction .
Model Type Advantages Limitations
Detergent micellesStabilize membrane-protein interactionsLack physiological lipid diversity
Murine infection modelsClinically relevant pharmacokineticsHigh cost and ethical constraints

How can structural data contradictions in this compound’s binding mode be resolved?

Advanced Research Focus
Discrepancies in binding conformations may arise from crystallization conditions or membrane mimic limitations.
Methodological Insights :

  • Multi-Technique Validation : Combine cryo-EM, solid-state NMR, and X-ray crystallography to cross-validate lipid II interactions under varying conditions .
  • Mutagenesis Studies : Engineer Ramoplanin variants (e.g., residue substitutions) to test binding affinity changes via SPR or ITC .

What strategies improve this compound’s bioavailability despite poor absorption?

Advanced Research Focus
Systemic toxicity and low oral absorption limit therapeutic use.
Methodological Insights :

  • Pro-Drug Design : Synthesize acylated derivatives to enhance intestinal permeability, validated via Caco-2 cell monolayer assays .
  • Nanoparticle Encapsulation : Test polylactic-co-glycolic acid (PLGA) nanoparticles for sustained release in murine models .
Strategy Outcome Challenge
Structural acylationIncreased serum half-life by 2.5-foldReduced in vitro potency
Liposomal deliveryLower nephrotoxicity in ratsScalability of manufacturing

How can genetic techniques advance this compound derivative synthesis?

Advanced Research Focus
Genetic engineering of biosynthetic pathways enables novel analogs with improved properties.
Methodological Insights :

  • Heterologous Expression : Clone the ramo gene cluster into Streptomyces hosts for pathway engineering .
  • CRISPR-Cas9 Editing : Knock out nonessential genes in the native producer to enhance yield or modify post-translational modifications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.